Lipophilicity Advantage: 2-Bromo-N-(1-phenylethyl)acetamide Exhibits Higher LogP than the N-(2-phenylethyl) Regioisomer
The computed octanol-water partition coefficient (LogP) provides a direct measure of lipophilicity relevant to membrane permeability and target engagement. The ACD/LogP of 2-bromo-N-(1-phenylethyl)acetamide is 2.01 , while the N-(2-phenylethyl) regioisomer (CAS 64297-92-3) has a LogP of 1.77 . The ΔLogP of +0.24 indicates a modest but significant increase in lipophilicity for the 1-phenylethyl isomer, which may influence partitioning into lipid-rich environments and protein binding pockets.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.01 |
| Comparator Or Baseline | 2-Bromo-N-(2-phenylethyl)acetamide (CAS 64297-92-3): LogP = 1.77 |
| Quantified Difference | ΔLogP = +0.24 (target is more lipophilic) |
| Conditions | ACD/Labs Percepta predicted LogP; computational model |
Why This Matters
Even a 0.24 log unit shift can translate into a ~1.7-fold difference in octanol-water partition, which is relevant for pharmacokinetic prediction and in-cell target engagement assays.
